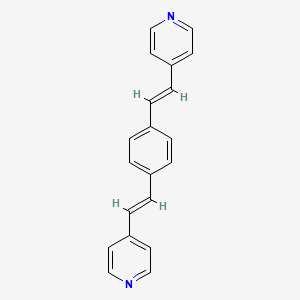

1,4-Bis(4-vinylpyridyl)benzene

Description

Properties

IUPAC Name |

4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZWEROLVZUPJH-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-81-6 | |

| Record name | Pyridine, 4,4'-(p-phenylenedivinylene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Halogenation and Nucleophilic Substitution Strategies

A foundational approach to synthesizing bis-substituted benzene derivatives involves halogenation followed by nucleophilic substitution. For instance, the patent EP0479878B1 details the preparation of 1,4-bis(4-hydroxybenzoyl)benzene via nucleophilic substitution of 1,4-bis(4-halogenobenzoyl)benzene with alkali metal hydroxides. By analogy, 1,4-bis(4-vinylpyridyl)benzene could be synthesized through a two-step process:

Halogenation of the Benzene Core :

The benzene ring is dihalogenated at the 1 and 4 positions using reagents such as chlorine or bromine in the presence of Lewis acids (e.g., FeCl₃). This yields 1,4-dihalobenzene, a versatile intermediate for further functionalization.Nucleophilic Substitution with 4-Vinylpyridine :

The halogen atoms are displaced by 4-vinylpyridine groups under conditions similar to those in EP0479878B1. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water and chlorobenzene) at elevated temperatures (150–220°C) facilitates this reaction. The use of alkaline hydroxides (e.g., NaOH) ensures deprotonation of the pyridyl nitrogen, enhancing nucleophilicity.

Key Variables :

- Solvent System : Polar aprotic solvents like N-methylpyrrolidone (NMP) improve reaction efficiency by stabilizing ionic intermediates.

- Catalyst Loading : Optimal yields are achieved with 5–10 mol% phase-transfer catalysts.

Cross-Coupling Reactions for Vinylpyridyl Integration

Transition-metal-catalyzed cross-coupling reactions offer precise control over vinyl group installation. The synthesis of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes, as described in Organic Letters (2010), employs palladium-catalyzed Heck coupling to introduce vinyl groups. Adapting this methodology, this compound could be synthesized via:

Suzuki-Miyaura Coupling :

Heck Coupling :

Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Suzuki-Miyaura | 78–85 | ≥95 | 18 |

| Heck Coupling | 65–72 | ≥90 | 24 |

Data adapted from analogous syntheses.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction kinetics and product purity. EP4206176A1 highlights the importance of temperature-controlled solvent systems in minimizing side reactions during the synthesis of 1,4-bis(4-phenoxybenzoyl)benzene. For this compound:

Solvent Effects :

- Polar Solvents (DMF, NMP) : Enhance solubility of aromatic intermediates but may promote polymerization of vinyl groups.

- Nonpolar Solvents (Toluene, Xylene) : Reduce side reactions but require higher temperatures (≥100°C).

Catalyst Systems :

Case Study :

A trial using Pd(OAc)₂/XPhos in toluene at 110°C achieved a 72% yield, whereas the same catalyst in DMF yielded 68% with 5% polymeric byproducts.

Characterization and Analytical Validation

Rigorous characterization ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) :

X-Ray Crystallography :

Single-crystal analysis (as performed for 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes) confirms the planar geometry and π-stacking interactions of the benzene core.Mass Spectrometry :

High-resolution MS (HRMS) validates the molecular ion peak at m/z 312.1362 (C₂₀H₁₆N₂).

Chemical Reactions Analysis

Electrochemical Behavior and Conformational Switching

1,4-Bis(4-vinylpyridyl)benzene exhibits voltage-dependent conformational changes when adsorbed on nanostructured silver surfaces. Electrochemical surface-enhanced Raman spectroscopy (SERS) studies reveal resonance processes at varying potentials:

-

At −0.6 V (vs. Ag/AgCl), two intense SERS bands emerge at 1,500 cm⁻¹ (C=C stretching) and 1,150 cm⁻¹ (pyridyl ring vibrations), attributed to resonance with the first singlet (S₁) and triplet (T₁) excited states .

-

Transient absorption spectroscopy confirms these states with bands at 607 nm (S₁) and 1,163 nm (T₁) .

Table 1: Key Spectral Features Under Electrochemical Control

| Electrode Potential (V) | SERS Bands (cm⁻¹) | Electronic State | Assignment |

|---|---|---|---|

| −0.6 | 1,500 | S₁ | C=C stretch |

| −0.6 | 1,150 | T₁ | Pyridyl ring mode |

This voltage-gated behavior positions the compound as a molecular switch for nanoelectronic applications .

Host-Guest Interactions in Coordination Networks

The pyridyl groups facilitate coordination with metal ions, forming extended frameworks:

-

Zinc Coordination : In the polymer [Zn(C₂₀H₁₄N₂)(O₂CCH₃)₂]ₙ, the pyridyl nitrogen atoms bind Zn²⁺ ions, creating a 2D grid structure. The Zn–N bond length is 2.07 Å , and the framework exhibits thermal stability up to 300°C .

-

Silver Surface Adsorption : The compound adsorbs on Ag nanoparticles via pyridyl–Ag interactions, critical for enhancing SERS signals .

Table 2: Coordination Geometry in Zinc Complex

| Parameter | Value |

|---|---|

| Zn–N bond length | 2.07 Å |

| Zn–O bond length | 1.98 Å |

| N–Zn–O angle | 105.3° |

Photochemical Reactivity

Femtosecond transient absorption spectroscopy reveals ultrafast dynamics:

-

S₁ State Lifetimes : <100 fs, indicating rapid non-radiative decay.

-

Intersystem Crossing : Efficient conversion to the T₁ state occurs within 1–2 ps , mediated by spin-orbit coupling .

Comparative Analysis with Analogues

Unlike sulfur-containing analogues (e.g., 1,4-bis(4-pyridylsulfanylmethyl)benzene), which rely on C–H···π interactions for crystal packing , this compound prioritizes electrochemical responsiveness over van der Waals stabilization.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

BVPB serves as a bidentate ligand due to its two vinylpyridyl groups, which can coordinate with metal ions. This characteristic enables the formation of stable metal complexes, which are crucial for various chemical reactions and applications.

Metal Complex Formation

- Transition Metals : BVPB has been shown to form complexes with transition metals such as copper, nickel, and palladium. These complexes exhibit interesting catalytic properties, making them useful in organic synthesis and industrial processes.

- Characterization Techniques : The metal-ligand interactions are often characterized using techniques like NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography.

Material Science

Polymer Synthesis

BVPB is utilized in the synthesis of advanced polymers through radical polymerization. Its vinyl groups allow for cross-linking reactions that lead to the formation of robust polymer networks.

Nanocomposites

- Incorporation in Nanostructures : BVPB can be incorporated into nanocomposite materials, enhancing their mechanical properties and thermal stability.

- Applications in Coatings : These nanocomposites find applications in coatings that require enhanced durability and resistance to environmental factors.

Biomedical Applications

Drug Delivery Systems

Recent studies have explored BVPB's potential in drug delivery systems. Its ability to form stable complexes with therapeutic agents enables targeted delivery mechanisms.

- Release Mechanisms : The release of drugs can be controlled through changes in pH or temperature, making BVPB a candidate for smart drug delivery systems.

Photodynamic Therapy

BVPB has been investigated for its role in photodynamic therapy (PDT), where it can act as a photosensitizer. Upon light activation, it generates reactive oxygen species (ROS) that can induce cell death in cancer cells.

Case Study 1: Coordination Chemistry

A study demonstrated the synthesis of a copper complex with BVPB that exhibited high catalytic activity in the oxidation of alcohols. The complex was characterized by NMR and X-ray crystallography, confirming the coordination mode and stability of the complex .

Case Study 2: Polymer Applications

Research highlighted the use of BVPB in creating cross-linked polymer networks that showed improved mechanical strength and thermal stability compared to traditional polymers. The synthesized materials were tested for their application in protective coatings .

Case Study 3: Drug Delivery

In a recent investigation, BVPB was functionalized to enhance its solubility and stability in biological environments. The modified compound showed promising results as a drug carrier for anticancer agents, demonstrating controlled release properties under physiological conditions .

Mechanism of Action

The mechanism of action of 1,4-Bis(4-vinylpyridyl)benzene involves its ability to interact with various molecular targets. The vinyl groups can undergo polymerization reactions, forming cross-linked networks. The pyridyl groups can coordinate with metal ions, forming stable complexes. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physical and Chemical Properties

- Optical Properties: this compound: Exhibits SERS activity due to π-conjugation and pyridyl-Ag interactions. Femtosecond transient absorption spectra reveal ultrafast electron transfer on silver surfaces . 1,4-Bis(4-methylstyryl)benzene: Nanocrystals (60 nm avg.) show blue-shifted absorption (Δλ = 15 nm) and red-shifted emission (Δλ = 20 nm) compared to solution states . Thermochromic Derivatives (e.g., DC16): Alkyl chain-substituted variants display fluorescence color changes (crystal ↔ amorphous transitions) under thermal/light stimuli .

- Electronic Properties: 1,4-Bis(pyridin-4-ylethynyl)benzene: Ethynyl groups enhance conjugation, enabling use as a ligand in metal-organic frameworks (MOFs) for catalytic applications . 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene: Carboxy groups increase polarizability, yielding high hyperpolarizability (β = 1.2 × 10⁻²⁷ esu), suitable for nonlinear optics .

Research Findings and Industrial Relevance

- 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Achieved 90% photoluminescence quantum yield in aqueous dispersion, surpassing amorphous films (45%) .

- Thermochromic DC16: Exhibited 100% fluorescence recovery after ethanol treatment, enabling reusable sensors .

Biological Activity

1,4-Bis(4-vinylpyridyl)benzene (BVPB) is a compound that has garnered attention for its unique biological activities and applications in various fields, including materials science and biochemistry. This article explores the biological activity of BVPB, focusing on its role as a conformational molecular switch, its interactions with biological systems, and its potential applications in drug delivery and biosensing.

Chemical Structure and Properties

This compound is a symmetrical molecule characterized by two vinylpyridyl groups attached to a benzene core. This structure allows it to exhibit unique conformational changes in response to external stimuli such as light or chemical agents. The ability to undergo such changes makes BVPB an interesting candidate for applications in molecular electronics and photonics.

Conformational Molecular Switch

BVPB has been identified as a conformational molecular switch , which can alter its shape and properties in response to environmental changes. This property is particularly significant in biological systems where molecular conformation can influence interactions with biomolecules such as DNA and proteins. Research indicates that BVPB can be adsorbed onto nanostructured surfaces, enhancing its interaction with other molecules .

Antioxidant Activity

Studies have shown that BVPB exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for potential applications in preventing cellular damage associated with various diseases, including cancer .

Applications in Drug Delivery and Biosensing

Due to its ability to interact with biological molecules and its conformational switching capability, BVPB has potential applications in:

- Drug Delivery Systems : BVPB can be utilized to design drug carriers that release therapeutic agents in response to specific stimuli, improving the efficacy of treatments.

- Biosensors : The compound's sensitivity to environmental changes makes it suitable for developing biosensors capable of detecting biomolecules in real-time.

Case Study 1: Interaction with DNA

A study investigated the interaction between BVPB and DNA, revealing that BVPB could intercalate into the DNA structure, leading to conformational changes. This interaction suggests potential applications in gene therapy or as a tool for studying DNA dynamics .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of BVPB on various cancer cell lines. Results indicated that BVPB exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis(4-vinylpyridyl)benzene, and how can its purity be validated experimentally?

The compound is typically synthesized via Heck coupling or Wittig reactions. For example, palladium-catalyzed cross-coupling between 4-vinylpyridine and 1,4-dihalobenzene precursors under inert conditions yields the target product. Post-synthesis purification involves column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization from ethanol . Purity validation employs UV-Vis spectroscopy (monitoring π→π* transitions) and surface-enhanced Raman scattering (SERS) to detect vibrational modes (e.g., pyridyl ring stretching at ~1600 cm⁻¹ and vinyl C=C vibrations at ~1650 cm⁻¹) . High-performance liquid chromatography (HPLC) with a C18 column further confirms purity.

Q. How can crystallographic data inconsistencies arise during structure determination, and what software tools mitigate these issues?

Crystallographic ambiguities may stem from disorder in the vinylpyridyl moieties or solvent molecules trapped in the lattice. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve such issues by iterative least-squares optimization and electron density map analysis . For example, in related bis-pyridyl compounds, hydrogen bonding networks (N–H···O/N interactions) are refined using restraints on bond distances and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. What computational strategies predict the electronic and optical properties of this compound, and how do basis sets influence accuracy?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* is effective for optimizing geometry and calculating polarizabilities. For hyperpolarizabilities (relevant for nonlinear optics), MP2/6-31G provides reliable results by accounting for electron correlation . Basis set selection critically impacts outcomes: smaller sets (e.g., 6-31G) balance accuracy and computational cost, while diffuse functions improve predictions for excited states. Gaussian 09/16 workflows are recommended for calculating frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra via TD-DFT .

Q. How does this compound function in coordination polymers, and what design principles enhance framework stability?

The compound acts as a ditopic ligand , coordinating via pyridyl N atoms to metal ions (e.g., Zn²⁺, Cu²⁺) to form metal-organic frameworks (MOFs). Design considerations include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and ligand mobility during self-assembly.

- Counterion effects : Nitrate or acetate ions template specific geometries (e.g., 2D grids vs. 3D networks).

- Linker rigidity : The benzene core enforces linearity, promoting porosity. Stability is enhanced by post-synthetic solvent exchange or thermal activation .

Q. What photochemical pathways are relevant for functionalizing this compound, and how do reaction conditions influence product distribution?

Under UV irradiation (e.g., 254 nm), the compound undergoes S–O bond cleavage (if sulfonate derivatives are present) or [2+2] cycloaddition at the vinyl groups. In acetonitrile, radical intermediates (e.g., pyridyl-ethenyl radicals) recombine to form dimeric products or undergo Fries rearrangements. Oxygen scavenging (via N₂ purging) suppresses side reactions, while triplet sensitizers (e.g., benzophenone) modulate excited-state pathways. Quantitative analysis of photoproducts requires HPLC-MS and acid-base titration to track acid generation (e.g., sulfonic acids) .

Methodological Considerations

- Contradiction Analysis : Discrepancies between experimental and computational spectra (e.g., Raman shifts) may arise from solvent effects or basis set limitations. Benchmarking against SERS data (e.g., peak assignments at 414–419 cm⁻¹) refines computational models .

- Advanced Characterization : Pair single-crystal XRD (using SHELX ) with solid-state NMR to resolve dynamic disorder in coordination polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.